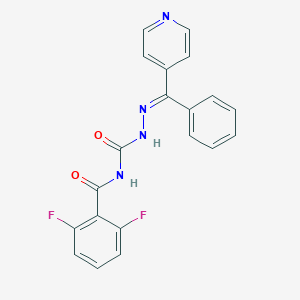
phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone, also known as DFP-10917, is a novel small molecule semicarbazone derivative that has recently gained attention in the scientific community due to its potential therapeutic applications. DFP-10917 has been shown to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for cancer treatment.
Applications De Recherche Scientifique
Phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone has been found to sensitize cancer cells to chemotherapy, making it a potential adjunct therapy for cancer treatment.
Mécanisme D'action
The mechanism of action of phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone involves the inhibition of the enzyme ribonucleotide reductase (RR), which is involved in the synthesis of deoxyribonucleotides required for DNA replication and repair. By inhibiting RR, phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone disrupts the DNA synthesis and repair processes, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone has been found to exhibit low toxicity and high selectivity towards cancer cells. It has been shown to induce DNA damage and oxidative stress in cancer cells, leading to the activation of the p53 tumor suppressor pathway. Additionally, phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone exhibits several advantages for lab experiments, including its high yield and purity, low toxicity, and high selectivity towards cancer cells. However, its limited solubility in water and other solvents can pose a challenge for its use in in vivo experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone.
Orientations Futures
For phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone research include the development of more efficient synthesis methods, the determination of its pharmacokinetics and pharmacodynamics, and the evaluation of its efficacy in animal models and clinical trials. Additionally, the combination of phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone with other anti-cancer agents may enhance its therapeutic potential and overcome drug resistance in cancer cells.
Conclusion:
phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone is a novel small molecule semicarbazone derivative that exhibits anti-tumor activity in various cancer cell lines. Its mechanism of action involves the inhibition of ribonucleotide reductase, leading to the disruption of DNA synthesis and repair processes in cancer cells. phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone has low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. Further research is needed to explore its therapeutic applications and optimize its use in cancer treatment.
Méthodes De Synthèse
The synthesis of phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone involves the condensation of 2,6-difluorobenzoyl hydrazine with 4-pyridinyl ketone followed by the addition of phenyl isocyanate. The resulting semicarbazone derivative is then purified by column chromatography to obtain phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone in high yield and purity.
Propriétés
Nom du produit |
phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone |
|---|---|
Formule moléculaire |
C20H14F2N4O2 |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
2,6-difluoro-N-[[(E)-[phenyl(pyridin-4-yl)methylidene]amino]carbamoyl]benzamide |
InChI |
InChI=1S/C20H14F2N4O2/c21-15-7-4-8-16(22)17(15)19(27)24-20(28)26-25-18(13-5-2-1-3-6-13)14-9-11-23-12-10-14/h1-12H,(H2,24,26,27,28)/b25-18+ |
Clé InChI |
FTJVJCZHRDJWET-XIEYBQDHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\NC(=O)NC(=O)C2=C(C=CC=C2F)F)/C3=CC=NC=C3 |
SMILES |
C1=CC=C(C=C1)C(=NNC(=O)NC(=O)C2=C(C=CC=C2F)F)C3=CC=NC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC(=O)NC(=O)C2=C(C=CC=C2F)F)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287673.png)
![2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime](/img/structure/B287680.png)


![4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287685.png)
![5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B287687.png)
![5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B287688.png)
![6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287695.png)
![3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287696.png)
![3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287703.png)
![N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide](/img/structure/B287706.png)
![N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine](/img/structure/B287707.png)
![5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287709.png)
